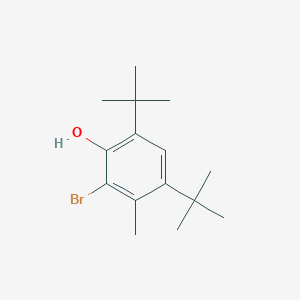
2-Bromo-4,6-ditert-butyl-3-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4,6-ditert-butyl-3-methylphenol is an organic compound with the molecular formula C({14})H({21})BrO. It is a brominated phenol derivative characterized by the presence of bulky tert-butyl groups and a methyl group on the aromatic ring. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,6-ditert-butyl-3-methylphenol typically involves the bromination of 4,6-ditert-butyl-3-methylphenol. The reaction is carried out using bromine (Br(_2)) in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction conditions often include:
Temperature: Room temperature to slightly elevated temperatures (25-40°C).
Catalyst: Sometimes, a catalyst like iron(III) bromide (FeBr(_3)) is used to facilitate the bromination process.
Reaction Time: The reaction is usually completed within a few hours.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Reactant Handling: Automated systems for precise measurement and mixing of reactants.
Temperature Control: Advanced temperature control systems to maintain optimal reaction conditions.
Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
-
Substitution Reactions:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions (OH(^-)) or amines (NH(_2)R).
Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing new functional groups.
-
Oxidation Reactions:
- The phenolic group can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate (KMnO(_4)).
-
Reduction Reactions:
- The compound can be reduced to remove the bromine atom, yielding 4,6-ditert-butyl-3-methylphenol.
Common Reagents and Conditions
Bromine (Br(_2)): for bromination.
Iron(III) bromide (FeBr(_3)): as a catalyst.
Potassium permanganate (KMnO(_4)): for oxidation.
Sodium borohydride (NaBH(_4)): for reduction.
Major Products
4,6-Ditert-butyl-3-methylphenol: (from reduction).
Various substituted phenols: (from nucleophilic substitution).
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of certain processes.
Biology
Antioxidant Properties: Exhibits antioxidant activity, making it useful in studies related to oxidative stress and cellular protection.
Medicine
Pharmaceutical Intermediates: Serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry
Stabilizers: Used in the production of stabilizers for polymers and plastics to enhance their durability and resistance to degradation.
Mechanism of Action
The mechanism by which 2-Bromo-4,6-ditert-butyl-3-methylphenol exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The bulky tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and binding affinity. The bromine atom can participate in halogen bonding, further affecting the compound’s interactions at the molecular level.
Comparison with Similar Compounds
Similar Compounds
4,6-Ditert-butyl-3-methylphenol: Lacks the bromine atom, resulting in different reactivity and applications.
2,4,6-Tri-tert-butylphenol: Contains an additional tert-butyl group, altering its steric and electronic properties.
2-Bromo-4,6-dimethylphenol: Similar structure but with methyl groups instead of tert-butyl groups, affecting its stability and reactivity.
Uniqueness
2-Bromo-4,6-ditert-butyl-3-methylphenol is unique due to the combination of its bulky tert-butyl groups and the bromine atom, which confer distinct chemical properties such as enhanced stability and specific reactivity patterns. This makes it particularly valuable in applications requiring robust and selective chemical behavior.
Properties
IUPAC Name |
2-bromo-4,6-ditert-butyl-3-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BrO/c1-9-10(14(2,3)4)8-11(15(5,6)7)13(17)12(9)16/h8,17H,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNAWXJJVNOKGNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1C(C)(C)C)C(C)(C)C)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
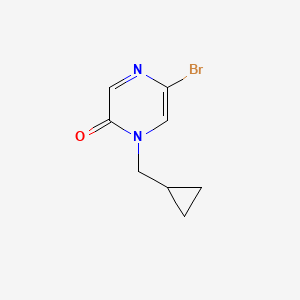
![4-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrimidine-2-carboxylic acid](/img/structure/B8038650.png)
![Lithium 1-(cyclobutylmethyl)-7-fluoro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B8038667.png)
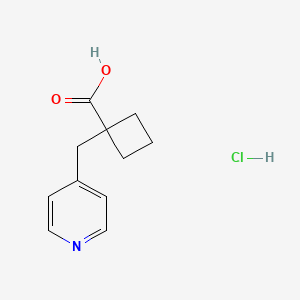
![Sodium 4-fluoro-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B8038693.png)
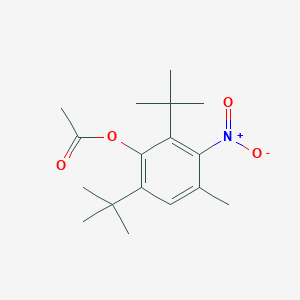
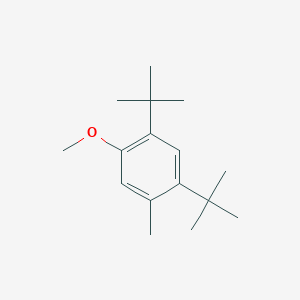
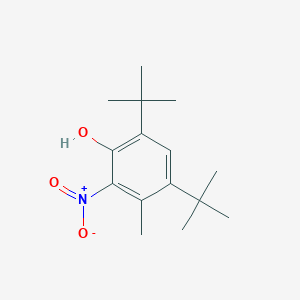
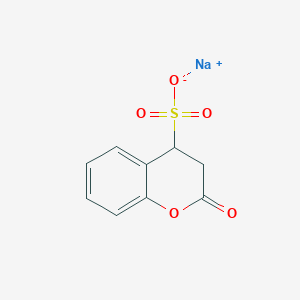
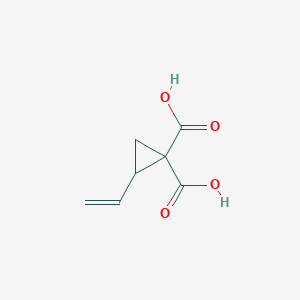
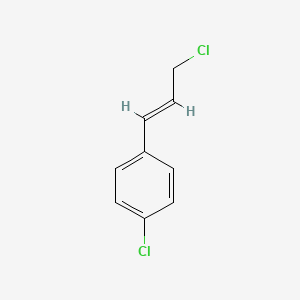
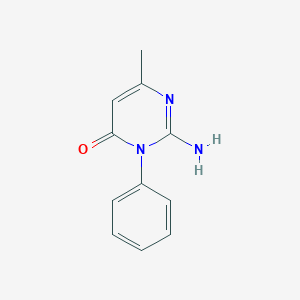
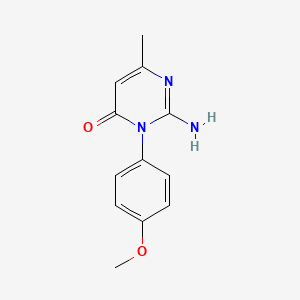
![3-[1-(2-Hydroxyethyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B8038760.png)
